REACTION_CXSMILES
|
[Mo:1](=O)(=O)=[O:2].[OH-:5].[NH4+:6]>O>[NH3:6].[NH3:6].[NH3:6].[NH3:6].[NH3:6].[NH3:6].[OH2:2].[OH2:5].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1].[Mo:1] |f:1.2,4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo](=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo](=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solution is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the hydroxides of iron
|
Type
|
ADDITION
|
Details
|
About 16 parts of nicotine are added to the filtered solution
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate of nicotine-molybdenum is filtered off
|
Type
|
WASH
|
Details
|
washed with about 1000 parts of hot water
|
Type
|
DISSOLUTION
|
Details
|
The nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
the pH of the nicotine-treated solution
|
Type
|
FILTRATION
|
Details
|
is then filtered off
|
Type
|
WASH
|
Details
|
washed with about 1000 parts of hot water
|
Type
|
DISSOLUTION
|
Details
|
The resulting nicotine-molybdenum precipitate is again dissolved in ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
is separated for reuse
|
Type
|
CUSTOM
|
Details
|
The molybdenum containing phase is then evaporated to dryness
|
Name
|
ammonium paramolybdate
|
Type
|
product
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |